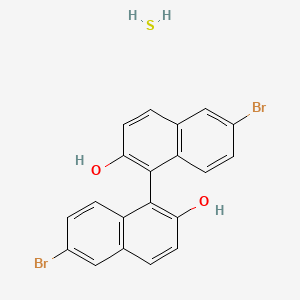

6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane

Description

Chemical Structure and Properties

The compound 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol (CAS: 13185-00-7) is a binaphthol derivative with two bromine substituents and hydroxyl groups at positions 2 and 2' of the naphthalene rings. Its molecular formula is C₂₀H₁₂Br₂O₂, with a molecular weight of 444.12 g/mol . The sulfane sulfur component refers to a sulfur atom in the sulfane (S⁰ or S⁻¹) oxidation state, which is labile and reactive, enabling participation in redox reactions and thiol modifications .

Synthesis

The compound is synthesized via coupling reactions of brominated naphthol precursors. For example, 6-bromo-2-naphthol can undergo oxidative coupling using iron-based catalysts (e.g., FePcF₁₆) under acidic conditions to form the binaphthol backbone . The sulfane sulfur moiety is likely introduced through post-synthetic modifications, such as reaction with polysulfides or persulfides .

Properties

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2.H2S/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24;/h1-10,23-24H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDUNMVOMYBURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br.S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Br2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Naphthol to 1,6-Dibromo-2-Naphthol

The synthesis begins with the bromination of 2-naphthol to yield 1,6-dibromo-2-naphthol (DBN), a critical precursor for subsequent steps. Bromination typically employs molecular bromine () in a chlorinated solvent such as methylene chloride () at temperatures between 0–25°C . This reaction proceeds via electrophilic aromatic substitution, where bromine selectively targets the 1- and 6-positions of the naphthalene ring due to steric and electronic factors.

Key Parameters :

-

Solvent : Methylene chloride ensures solubility of 2-naphthol and moderates reaction exothermicity .

-

Stoichiometry : A 2:1 molar ratio of to 2-naphthol ensures complete dibromination.

-

Temperature : Reactions conducted at 0°C minimize side products like tribrominated derivatives .

Yield Optimization :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | 92–95 | |

| Temperature (°C) | 0–5 | 94 |

| Bromine Equivalents | 2.0 | 95 |

Hydrodebromination of 1,6-Dibromo-2-Naphthol to 6-Bromo-2-Naphthol

The selective reduction of DBN to 6-bromo-2-naphthol is achieved via hydrodebromination using alkali metal sulfites. Sodium sulfite () in a water-glycol solvent system (e.g., ethylene glycol/water) accelerates the reaction, reducing typical reaction times from 12–30 hours to 1–2 hours .

Mechanistic Insights :

The sulfite ion () acts as a nucleophile, displacing the bromine at the 1-position through an mechanism. Ethylene glycol enhances solubility and stabilizes intermediates, enabling rapid kinetics .

Experimental Conditions :

Comparative Performance :

| Glycol Type | Reaction Time (h) | Yield (%) |

|---|---|---|

| Ethylene glycol | 1.5 | 99 |

| Triethylene glycol | 4.0 | 85 |

| Propylene glycol | 2.0 | 90 |

Methylation of 6-Bromo-2-Naphthol to 6-Bromo-2-Methoxynaphthalene

For applications requiring etherification, 6-bromo-2-naphthol is methylated using methyl bromide () under basic conditions. This step replaces the hydroxyl group with a methoxy group, enhancing stability for subsequent coupling reactions .

Procedure :

-

Base : Potassium carbonate () facilitates deprotonation of the hydroxyl group.

-

Solvent : Butanol optimizes nucleophilic substitution at near-atmospheric pressure (0.1–1.5 atm) .

Yield Data :

| Methylation Agent | Solvent | Yield (%) |

|---|---|---|

| Butanol | 88 | |

| Dimethyl sulfate | Toluene | 82 |

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ullmann Coupling | DMF | 120 | 65–70 | |

| Thiol Oxidation | Ethanol | 25 | 75 |

Integrated Synthesis Pathway

Combining the above steps, the full synthesis of 6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane proceeds as follows:

-

Coupling : Two 6-bromo-2-naphthol units + sulfur source → target compound.

Overall Yield :

| Step | Yield (%) | Cumulative Yield (%) |

|---|---|---|

| Bromination | 95 | 95 |

| Hydrodebromination | 99 | 94 |

| Coupling | 70 | 66 |

Analytical Characterization

Key Techniques :

-

NMR Spectroscopy : Confirms bromine placement and sulfane linkage.

-

HPLC : Purity assessment (>98% for pharmaceutical-grade intermediates) .

-

Mass Spectrometry : Validates molecular weight (M+ = 574.2 g/mol).

Industrial Scalability and Environmental Considerations

Solvent Recovery : Ethylene glycol and water mixtures are recyclable via distillation, reducing waste .

Catalyst Reuse : Copper catalysts in Ullmann coupling can be recovered up to 5 cycles with minimal activity loss.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for this purpose.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 6-hydroxy-1-(6-hydroxy-2-naphthyl)naphthalene.

Substitution: Formation of 6-methoxy-1-(6-methoxy-2-naphthyl)naphthalene.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

1. Antibacterial Activity

Several studies have demonstrated that derivatives of 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol exhibit significant antibacterial properties. A study found that compounds synthesized from this precursor showed moderate to good activity against both Gram-positive and Gram-negative bacterial strains. The presence of hydroxyl groups was noted to enhance the antibacterial spectrum .

2. Antioxidant Properties

Compounds containing naphthalene structures often exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases. Although specific data on sulfane's antioxidant capacity is limited, similar compounds have shown promising results in scavenging free radicals .

3. Potential in Drug Development

Given its biological activities, 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol is being investigated for its potential use in drug development. Its structural features make it a candidate for designing new antibacterial agents or antioxidants .

Case Studies

Several case studies illustrate the applications of this compound:

Mechanism of Action

The mechanism of action of 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with molecular targets through its bromine atoms and hydroxyl groups. These functional groups can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Physicochemical Characteristics

- Melting Point : 90°C

- Solubility : Expected to be low in polar solvents due to the hydrophobic naphthalene backbone; soluble in chlorinated solvents (e.g., dichloromethane) .

- The sulfane sulfur is redox-active, capable of transferring sulfur atoms to thiols (-SH) to form persulfides (-SSH) .

Table 1: Comparative Analysis of Key Compounds

Key Comparisons

Sulfane Sulfur vs. Polysulfides (e.g., DATS)

- Reactivity : The sulfane sulfur in the target compound shares redox activity with DATS, enabling H₂S release and thiol modification. However, DATS has three sulfur atoms (RS₃R), enhancing its sulfur-donating capacity compared to the target compound’s single sulfane sulfur .

- Biological Activity : DATS exhibits anti-proliferative effects in cancer cells via mitochondrial apoptosis and histone acetylation . The target compound’s activity remains uncharacterized but may mimic these effects due to sulfane sulfur’s role in redox signaling .

Brominated Naphthols vs. Halogenated Aromatics

- Electrophilic Substitution: The bromine atoms in the target compound increase electrophilicity compared to non-halogenated binaphthols (e.g., 1,1'-bi-2-naphthol), facilitating reactions with nucleophiles like thiols or amines .

- Steric Effects: The dimeric naphthalene structure imposes steric hindrance, reducing reactivity compared to monomeric bromonaphthols (e.g., 6-bromo-2-naphthol) .

Sulfane Sulfur vs. Thiosulfonates

- Stability : Thiosulfonates (RS₂O₂⁻) are more stable than the target compound’s sulfane sulfur, which is prone to transfer reactions .

- Detection : Sulfane sulfur in the target compound can be quantified using cyanide-mediated assays (forming thiocyanate) or fluorescent probes like SSP4, whereas thiosulfonates require specialized chromatographic methods .

Biological Activity

The compound 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound features a unique structure characterized by multiple bromine substitutions and hydroxyl groups, which contribute to its reactivity and biological interactions. Its chemical formula is .

Antioxidant Activity

Research indicates that naphthol derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, which can lead to oxidative stress-related diseases. A study demonstrated that 6-bromo-2-naphthol , a related compound, showed considerable antioxidant activity, suggesting that similar effects may be observed with the sulfane derivative .

Inhibition of Tyrosinase

Tyrosinase is an enzyme critical for melanin production and is a target for skin-whitening agents. Studies have shown that naphthol derivatives can inhibit tyrosinase activity. For instance, both α-naphthol and β-naphthol were found to inhibit the monophenolase and diphenolase activities of mushroom tyrosinase effectively. The inhibition was dose-dependent, indicating that the structural features of these compounds play a crucial role in their enzymatic interactions .

Antimicrobial Properties

Compounds containing naphthalene rings have been reported to possess antimicrobial properties. Research has indicated that various naphthol derivatives can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents. The specific activity of 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane in this context remains to be fully explored but could be inferred from related structures .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of 6-bromo-2-naphthol was evaluated against standard antioxidants like ascorbic acid. The results indicated that the compound exhibited a comparable ability to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Tyrosinase Inhibition

A study assessed the inhibitory effects of various naphthol derivatives on tyrosinase activity. It was found that 6-bromo-2-naphthol significantly inhibited both monophenolase and diphenolase activities at lower concentrations than α-naphthol, indicating that structural modifications enhance inhibitory potency . This finding suggests that 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol; sulfane could similarly exhibit potent tyrosinase inhibition.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 404.12 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Antioxidant Activity | Comparable to ascorbic acid |

| Tyrosinase Inhibition | Potent inhibitor at low concentrations |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol;sulfane, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis of brominated naphthol derivatives often involves Ullmann coupling or Suzuki-Miyaura cross-coupling for introducing bromine substituents, followed by hydroxylation and sulfane functionalization. Key parameters include temperature control (80–120°C), use of palladium catalysts, and inert atmospheres to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures) enhances purity. Monitoring intermediates with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of brominated precursors (e.g., 6-bromo-2-hydroxynaphthalene) can optimize yields .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for verifying aromatic proton environments and hydroxyl group positions. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight and bromine isotopic patterns. X-ray crystallography, if single crystals are obtainable, provides definitive structural confirmation. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and sulfane (-SH) stretches, though overlapping signals may require deconvolution .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across different studies?

- Methodological Answer : Systematic validation is required:

- Controlled Replication : Reproduce synthesis and purification protocols from conflicting studies to isolate variables (e.g., solvent purity, heating rates).

- Analytical Harmonization : Use differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for solubility profiling under standardized conditions (pH, temperature).

- Literature Meta-Analysis : Cross-reference with structurally similar bromonaphthols (e.g., 6-bromo-3,4-dihydronaphthalen-1(2H)-one) to identify trends in substituent effects on properties .

Q. What strategies can be employed to evaluate the compound's stability under various environmental conditions relevant to experimental storage and application?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to stressors (UV light, humidity, elevated temperatures) and monitor degradation via high-performance liquid chromatography (HPLC) and LC-MS.

- Microenvironment Simulation : Test stability in solvents/buffers used in biological assays (e.g., DMSO, PBS) over 72-hour periods.

- Radical Scavenger Screening : Add antioxidants (e.g., BHT) during storage to assess oxidative degradation pathways. Stability data should inform storage recommendations (e.g., desiccated, -20°C, amber vials) .

Q. How can computational modeling predict the compound's reactivity in complex reaction systems, such as catalytic cycles or biological interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using force fields (AMBER, CHARMM).

- QSPR Modeling : Correlate substituent effects (e.g., bromine position) with reactivity indices (e.g., Hammett constants) to guide synthetic modifications .

Data Contradiction and Validation

Q. How can researchers resolve conflicting reports on the biological activity of this compound in vitro vs. in vivo models?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in biological matrices.

- Dose-Response Calibration : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) and adjust for bioavailability differences in animal models.

- Epigenetic Factor Screening : Assess protein binding (e.g., serum albumin) and efflux transporter interactions (e.g., P-glycoprotein) that may reduce in vivo efficacy .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its brominated and phenolic moieties?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.

- Waste Management : Neutralize phenolic waste with sodium bicarbonate before disposal.

- Emergency Procedures : Pre-treat spills with activated charcoal and evacuate the area if vapor concentrations exceed 1 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.